molecular formula C9H10N2O B1313463 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 67074-63-9

4-Methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B1313463
CAS No.: 67074-63-9
M. Wt: 162.19 g/mol
InChI Key: HRTXKMRWMTUZDZ-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound with a quinoxaline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a methyl group at the 4-position and a carbonyl group at the 2-position contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with an appropriate α-keto acid or its derivative under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or acetic acid, often at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other heterocyclic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a model compound in studying the interactions of quinoxaline derivatives with biological targets.

    Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the carbonyl group and the aromatic ring allows it to form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without the methyl and carbonyl substitutions.

    2-Methylquinoxaline: A similar compound with a methyl group at the 2-position.

    3,4-Dihydroquinoxalin-2(1H)-one: The compound without the methyl substitution at the 4-position.

Uniqueness

4-Methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the combined presence of the methyl group at the 4-position and the carbonyl group at the 2-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-6-9(12)10-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTXKMRWMTUZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513474
Record name 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67074-63-9
Record name 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.2 g of o-fluoro-nitrobenzene, 3.2 g of sarcosine and 5.2 ml triethylamine was stirred in 25 ml DMSO at 70° C. for 4 days. The mixture was then evaporated in vacuo and the residue was partitioned between water and methylene chloride. The organic phase was evaporated in vacuo. The residue was dissolved in 100 ml 96% ethanol and was hydrogenated at normal pressure using 0.5 g Pd/C. After completion of hydrogen uptake, the mixture was filtered and evaporated in vacuo. The residue was washed with water with disodium carbonate, ether and water. Yield of title compound: 1.3 g M.p. 132° C.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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